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Compound of Interest

Compound Name: Darunavir Ethanolate

Cat. No.: B192935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical methods

used in the impurity profiling of darunavir ethanolate, an antiretroviral protease inhibitor. The

methods outlined are crucial for ensuring the quality, safety, and efficacy of darunavir drug

substances and products by identifying and quantifying process-related impurities and

degradation products.

Introduction
Darunavir is a second-generation protease inhibitor used to treat HIV infection.[1][2] It is

marketed in its ethanolate form to improve stability.[2] Impurity profiling is a critical aspect of

drug development and manufacturing, mandated by regulatory bodies like the ICH to ensure

that impurities are maintained below toxicologically qualified limits.[3][4] This document details

robust analytical techniques for the separation, identification, and quantification of darunavir
ethanolate impurities.

The primary analytical technique for impurity profiling is High-Performance Liquid

Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for

structural elucidation of unknown impurities.[5][6][7] Forced degradation studies are essential

to develop stability-indicating methods that can separate the active pharmaceutical ingredient

(API) from its degradation products.[8][9][10][11][12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b192935?utm_src=pdf-interest
https://www.benchchem.com/product/b192935?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739338/
https://repositorio.unesp.br/server/api/core/bitstreams/ca6537be-d32f-41d5-963b-526ce6fd2389/content
https://repositorio.unesp.br/server/api/core/bitstreams/ca6537be-d32f-41d5-963b-526ce6fd2389/content
https://biomedres.us/fulltexts/BJSTR.MS.ID.004624.php
https://synthinkchemicals.com/product-category/impurities/darunavir/
https://www.benchchem.com/product/b192935?utm_src=pdf-body
https://www.benchchem.com/product/b192935?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24252722/
https://www.jyoungpharm.org/sites/default/files/tmp/JYoungPharm-14-3-273_0.pdf
https://pubmed.ncbi.nlm.nih.gov/23266664/
https://academic.oup.com/chromsci/article/51/5/471/327174
https://ijpsr.com/bft-article/forced-degradation-study-of-darunavir-ethanolate-and-ritonavir-combination-in-acidic-basic-and-oxidative-conditions-establishing-degradation-products/
https://www.proquest.com/openview/c326e9958524819ca0495740942772bd/1?pq-origsite=gscholar&cbl=2044948
https://www.researchgate.net/publication/232700617_Stability-Indicating_HPLC_Method_for_the_Determination_of_Darunavir_Ethanolate
https://www.researchgate.net/figure/HPLC-chromatograms-of-darunavir-ethanolate-degradation-acid-degradation-in-01N-HCl-t-14_fig3_232700617
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Methods Overview
A multi-faceted approach is employed for the comprehensive impurity profiling of darunavir
ethanolate, including:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-

Performance Liquid Chromatography (UPLC): For the separation and quantification of known

and unknown impurities.[8][9][11][13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and structural

characterization of degradation and process-related impurities.[5][14]

Gas Chromatography (GC): For the analysis of residual solvents from the manufacturing

process.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation

of isolated impurities.[7][17]

Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for

darunavir ethanolate impurity profiling.

Table 1: HPLC/UPLC Method Parameters for Impurity Profiling
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Parameter
Method 1 (UPLC)
[13]

Method 2 (HPLC)[8]
[11]

Method 3 (HPLC)[9]

Column
Zorbax Bonus C18

(150x2.1 mm, 1.8 µm)

X-Bridge C18 (150 x

4.6 mm, 3.5 µm)

Zorbax bonus (150

mm × 4.6 mm, 3.5

µm)

Mobile Phase A

0.02 M Ammonium

acetate : Methanol

(55:45 v/v)

0.01M Ammonium

formate (pH 3.0)

Ammonium acetate

buffer : Methanol

(50:50 v/v)

Mobile Phase B
Acetonitrile : Methanol

(30:70 v/v)
Acetonitrile

Ammonium acetate

buffer : Acetonitrile

(45:55 v/v)

Elution Mode Gradient Isocratic (55:45 v/v) Gradient

Flow Rate 0.22 mL/min 1.0 mL/min 1.0 mL/min

Column Temp. 55°C 30°C Not Specified

Detection λ 240 nm 265 nm 240 nm

Injection Vol. 5.0 µL 20 µL Not Specified

Run Time 50 min Not Specified 35 min

Table 2: Validation Parameters for Darunavir Impurity Quantification
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Parameter
Method 1 (UPLC)
[13]

Method 2 (UV-Vis)
[10]

Method 3 (LC-
MS/MS)[14]

Linearity Range
LOQ to 150% of

specification level
2-48 µg/mL 100-5000 ng/mL

Correlation Coefficient

(r²)
> 0.999 0.9994 0.9985

LOD
0.02% (impurities),

0.002% (darunavir)
0.52 µg/mL 10 ng/mL

LOQ
0.05% (impurities),

0.005% (darunavir)
1.60 µg/mL 30 ng/mL

Accuracy (%

Recovery)
90.1% to 106.3% 98.39% to 100.80% Not Specified

Precision (%RSD) < 10.0% Not Specified Not Specified

Experimental Protocols
Protocol 1: UPLC Method for Impurity Profiling of
Darunavir Ethanolate
This protocol is adapted from a validated stability-indicating UPLC method.[13]

Objective: To separate and quantify known and unknown impurities in darunavir ethanolate.

Materials and Reagents:

Darunavir Ethanolate reference standard and sample

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Ammonium acetate (AR grade)

Purified water (Milli-Q or equivalent)
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Diluent: Acetonitrile and water in a 50:50 (v/v) ratio

Instrumentation:

UPLC system with a quaternary gradient pump, autosampler, column oven, and PDA

detector (e.g., Waters Acquity)

Data acquisition and processing software (e.g., Empower 3)

Analytical balance

Volumetric flasks and pipettes

Sonicator

Chromatographic Conditions:

Column: Zorbax Bonus C18 (150x2.1 mm, 1.8 µm)

Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45 v/v)

Mobile Phase B: Acetonitrile and Methanol (30:70 v/v)

Flow Rate: 0.22 mL/min

Column Temperature: 55°C

Detection Wavelength: 240 nm

Injection Volume: 5.0 µL

Gradient Program:
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Time (min) % Mobile Phase A % Mobile Phase B

0 95 5

10 95 5

25 20 80

40 20 80

45 95 5

| 50 | 95 | 5 |

Procedure:

Standard Solution Preparation:

Prepare a stock solution of darunavir ethanolate reference standard at a concentration of

0.4 mg/mL in the diluent.

Further dilute to obtain a working standard solution at a concentration of 0.004 mg/mL (1%

of the test concentration).

Sample Solution Preparation:

Accurately weigh and dissolve the darunavir ethanolate sample in the diluent to obtain a

final concentration of 0.4 mg/mL.

System Suitability:

Inject the standard solution five times and evaluate system suitability parameters (e.g.,

tailing factor, theoretical plates, and %RSD of peak areas).

Analysis:

Inject the blank (diluent), standard solution, and sample solution into the UPLC system.

Record the chromatograms and integrate the peaks.
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Calculation:

Calculate the percentage of each impurity in the sample using the following formula:

Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating

nature of the analytical method.[8][10][11]

Objective: To generate potential degradation products of darunavir ethanolate under various

stress conditions.

Stress Conditions:

Acid Hydrolysis:

Dissolve the darunavir ethanolate sample in 0.1 N HCl.

Reflux for a specified period (e.g., 60 minutes).[8][12]

Neutralize the solution with an equivalent amount of 0.1 N NaOH.

Dilute to the target concentration with the diluent.

Base Hydrolysis:

Dissolve the darunavir ethanolate sample in 0.1 N NaOH.

Reflux for a specified period (e.g., 30 minutes).[8][12]

Neutralize the solution with an equivalent amount of 0.1 N HCl.

Dilute to the target concentration with the diluent.

Oxidative Degradation:

Dissolve the darunavir ethanolate sample in a solution of hydrogen peroxide (e.g., 6%

H₂O₂).[8][12]
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Keep the solution at room temperature for a specified period (e.g., 120 minutes).[8][12]

Dilute to the target concentration with the diluent.

Thermal Degradation:

Expose the solid darunavir ethanolate sample to dry heat in an oven at a specified

temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[10]

Dissolve the stressed sample in the diluent to the target concentration.

Photolytic Degradation:

Expose the darunavir ethanolate sample (solid and solution) to UV light in a

photostability chamber for a specified duration.[10]

Dissolve the solid sample or dilute the solution sample to the target concentration with the

diluent.

Analysis: Analyze the stressed samples using the validated UPLC/HPLC method to assess for

degradation and ensure peak purity of the main darunavir peak.

Protocol 3: GC Analysis of Residual Solvents
This is a general protocol for residual solvent analysis based on USP <467> guidelines, which

can be adapted for darunavir ethanolate.[15][16]

Objective: To identify and quantify residual solvents in darunavir ethanolate.

Materials and Reagents:

Darunavir Ethanolate sample

Residual solvent standards (Class 1, 2, and 3 as per ICH Q3C)

Dimethyl sulfoxide (DMSO) or another suitable solvent as a diluent

Instrumentation:
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Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler

Capillary GC column (e.g., G43 phase like a 624-type column)[16]

Chromatographic Conditions (Example):

Column: DB-Select 624, 30 m x 0.53 mm ID, 3.0 µm film thickness

Carrier Gas: Helium

Injector Temperature: 140°C

Detector Temperature: 250°C

Oven Temperature Program: 40°C (hold for 20 min), then ramp to 240°C at 10°C/min, and

hold for 20 min.

Headspace Sampler Conditions:

Oven Temperature: 80°C

Loop Temperature: 90°C

Transfer Line Temperature: 100°C

Vial Equilibration Time: 60 min

Procedure:

Standard Solution Preparation: Prepare a stock solution of the relevant residual solvent

standards in the chosen diluent. Prepare working standards by further dilution.

Sample Solution Preparation: Accurately weigh the darunavir ethanolate sample into a

headspace vial and add a precise volume of the diluent.

Analysis: Place the vials in the headspace autosampler and run the GC analysis.

Identification and Quantification: Identify peaks by comparing retention times with the

standards. Quantify the amount of each residual solvent using an external standard method.
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Caption: Workflow for Darunavir Ethanolate Impurity Profiling.

Conclusion
The analytical methods described provide a comprehensive framework for the impurity profiling

of darunavir ethanolate. The use of stability-indicating HPLC and UPLC methods is crucial for

routine quality control and stability testing.[8][11][13] LC-MS/MS and NMR are powerful tools

for the identification and characterization of novel impurities that may arise during synthesis or

degradation.[7][17] Adherence to these validated analytical protocols will ensure the consistent

quality and safety of darunavir ethanolate, meeting the stringent requirements of regulatory

agencies.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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